3,4-Dichlorophenetole
CAS No.: 17847-54-0
Cat. No.: VC21301258
Molecular Formula: C8H8Cl2O
Molecular Weight: 191.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 17847-54-0 |
|---|---|
| Molecular Formula | C8H8Cl2O |
| Molecular Weight | 191.05 g/mol |
| IUPAC Name | 1,2-dichloro-4-ethoxybenzene |
| Standard InChI | InChI=1S/C8H8Cl2O/c1-2-11-6-3-4-7(9)8(10)5-6/h3-5H,2H2,1H3 |
| Standard InChI Key | XNQPWFQUTKAKMD-UHFFFAOYSA-N |
| SMILES | CCOC1=CC(=C(C=C1)Cl)Cl |
| Canonical SMILES | CCOC1=CC(=C(C=C1)Cl)Cl |
Introduction
STRUCTURAL CHARACTERISTICS AND PROPERTIES
Chemical Identity and Structure
3,4-Dichlorophenetole is an organic compound belonging to the chlorinated aromatic ether family. Based on chemical nomenclature:
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The molecular formula would be C8H8Cl2O
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The structure would consist of a benzene ring with two chlorine atoms at positions 3 and 4
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An ethoxy group (-OCH2CH3) would be attached to the benzene ring
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It would be the ethyl ether derivative of 3,4-Dichlorophenol
RELATED COMPOUND: 3,4-DICHLOROPHENOL
Physical and Chemical Characteristics
3,4-Dichlorophenol is a halogenated phenolic compound with well-documented properties:
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Physical appearance: Needles (when crystallized from benzene or petroleum ether) or light brown and yellow crystals
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Sensory properties: Odor threshold of 100 micrograms/liter and taste threshold of 0.3 micrograms/liter in water
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Solubility: Insoluble in water but soluble in organic solvents such as ethanol, ether, and benzene
Its molecular structure consists of a benzene ring with two chlorine atoms at positions 3 and 4, and a hydroxyl group (-OH) . This structure gives it strong polarity and a degree of aromaticity and stability .
Chemical Reactivity
3,4-Dichlorophenol exhibits weak acidity due to its hydroxyl group, which is enhanced by the electron-withdrawing effect of the chlorine atoms . The hydrogen ion on the hydroxyl group can be released to form a negatively charged phenoxy ion (C6H3Cl2O-), making it more acidic than ordinary phenol .
The compound can undergo nucleophilic substitution under appropriate conditions. For example, under alkaline conditions, it can react with sodium hydroxide to form the corresponding sodium salt (C6H4Cl2NaO), which has a molecular weight of 185.99 g/mol and is more water-soluble .
Stability and Environmental Fate
APPLICATIONS AND USES
Known Applications of 3,4-Dichlorophenol
The search results document several applications of 3,4-Dichlorophenol:
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Pharmaceutical synthesis, particularly in the development of anti-methicillin-resistant Staphylococcus aureus (MRSA) agents
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Synthesis of (Z)-5-arylmethylidene rhodanines with antibacterial properties
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Synthesis of phenylalanine-derived compounds with selective activity against MRSA
These applications leverage the unique chemical properties of 3,4-Dichlorophenol, particularly its ability to serve as a reactive intermediate in chemical synthesis.
TOXICOLOGICAL PROFILE
Documented Toxicity of 3,4-Dichlorophenol
The search results provide detailed information about the toxicity of 3,4-Dichlorophenol:
Chronic Effects
Chronic exposure to 3,4-Dichlorophenol may result in:
Research Findings on Toxicity
Research indicates that 3,4-Dichlorophenol can be acutely toxic to aquatic organisms and mammals. Animal studies have shown:
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Hepatic effects: Increased liver weight and hepatocellular hypertrophy in rats and mice following oral exposure
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Reproductive effects: Adverse impacts on male reproductive systems, including decreased sperm motility and increased abnormal sperm counts
Endocrine Disruption
3,4-Dichlorophenol has been identified as having endocrine-disrupting properties:
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Acts as an estrogen receptor (ER) alpha agonist
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Functions as an antagonist for androgen receptors (AR)
These dual actions suggest that the compound may influence endocrine functions in organisms, raising concerns about its potential effects on reproductive health and development.
ENVIRONMENTAL CONSIDERATIONS
Environmental Behavior of 3,4-Dichlorophenol
The environmental behavior of 3,4-Dichlorophenol has been studied extensively:
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Persistence: The compound exhibits resistance to degradation in environmental matrices, particularly in water and soil
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Degradation: Under appropriate conditions, microbial communities can degrade the compound, a process utilized in wastewater treatment
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Bioremediation: Research has demonstrated that fungi such as Phanerochaete chrysosporium can effectively dechlorinate the compound
Environmental Remediation Approaches
Environmental research on 3,4-Dichlorophenol has focused on:
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Oxidation using ferrate(VI) to enhance removal from water samples
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Development of specialized remediation approaches for contaminated environments
These remediation approaches are designed to address the environmental persistence and potential toxicity of 3,4-Dichlorophenol.
RESEARCH STATUS AND FUTURE DIRECTIONS
Current Research on 3,4-Dichlorophenol
Research on 3,4-Dichlorophenol has focused on several key areas:
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Pharmaceutical applications, particularly in the development of antimicrobial compounds
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Environmental remediation techniques for contaminated water sources
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Toxicological studies examining endocrine disruption effects
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